molecular formula C4H12ClO4P B085967 Tetrakis(hydroxymethyl)phosphonium chloride CAS No. 124-64-1

Tetrakis(hydroxymethyl)phosphonium chloride

Cat. No. B085967
CAS RN: 124-64-1
M. Wt: 190.56 g/mol
InChI Key: AKXUUJCMWZFYMV-UHFFFAOYSA-M
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Description

THPC is known for its use as a reducing agent and stabilizing ligand in the synthesis of monometallic nanoparticles and bi-/tri-metallic nanoalloys containing noble metals, with applications in catalysis (Hueso et al., 2013).

Synthesis Analysis

  • THPC can be synthesized from PH3 and formaldehyde in aqueous media under ambient conditions, producing stable and widely used phosphonium salts (Moiseev & James, 2020).

Molecular Structure Analysis

  • The molecular structure of THPC has been studied in various contexts, including its reaction with primary and secondary amines of amino acids, influencing gelation time and mechanical properties in hydrogel applications (Chung et al., 2012).

Chemical Reactions and Properties

  • THPC undergoes rearrangement to bis(hydroxymethyl)methylphosphine oxide upon acid hydrolysis, influenced by acid strength (Frank, 1978).
  • THPC interacts with citrate gold nanoparticles, leading to assembly and disassembly, suggesting oxidation on-particle (Gulka et al., 2016).

Physical Properties Analysis

  • THPC solutions' properties depend significantly on pH, a key factor in metal hydrosol preparations and biocidal activity (Moiseev & James, 2020).

Chemical Properties Analysis

  • THPC's reactivity with collagen protein involves primarily linking with amino groups, influenced by pH (Ya et al., 2006).
  • It acts as a covalent cross-linking agent for cell encapsulation in protein-based hydrogels, offering cytocompatibility and tunable mechanical properties (Chung et al., 2012).

Scientific Research Applications

  • THPC is utilized in the synthesis of ultra-small noble metal nanoparticles and bi-/tri-metallic nanoalloys containing noble metals, with potential applications in catalysis. These colloidal suspensions exhibit high stability and narrow size distributions (Hueso et al., 2013).

  • It serves as a crosslinking agent for covalent hydrogels based on chitosan, used in drug delivery systems. Such hydrogels are biocompatible, mucoadhesive, and enable modified drug release, as shown in the oral administration of camptothecin (Martínez-Martínez et al., 2019).

  • THPC undergoes rearrangement to bis(hydroxymethyl)methylphosphine oxide upon acid hydrolysis, which is influenced by acid strength (Frank, 1978).

  • In the textile and oil industries, THPC is used as flame retardants and scale-removers. Its role in nanochemistry includes acting as reductants and stabilizers of nanoparticles, and it's used as an oxygen-scavenger in medical applications (Moiseev & James, 2020).

  • THPC is an environmentally friendly biocide in oil fields and is effective in controlling iron sulfide precipitation and removing deposits in oil production systems (Wang et al., 2015).

  • In medical physics, THPC has been investigated for reducing the edge enhancing effects in polyacrylamide gel dosimetry, showing that it can reduce sensitivity in dosimeters (Vávrů et al., 2010).

  • THPC induces the spontaneous self-assembly and disassembly of colloidal gold nanoparticles, which could have implications for nanoparticle-based applications (Gulka et al., 2016).

  • It is used as an anti-oxidant in x-ray computed tomography polyacrylamide gel dosimetry, affecting the experimental properties of normoxic polyacrylamide gels (Jirasek et al., 2006).

  • THPC reacts with collagen protein, mainly linking with amino groups and to a lesser extent with hydroxyl and amido groups. This interaction changes with pH and reaches a peak at pH8.0 (Ya et al., 2006).

  • In flameproofing cellulose, polymers from THPC show different thermal degradation and chemical structure compared to other phosphorus-based compounds (Kasem et al., 1971).

  • It has been tested for carcinogenic activity in mice as a flame retardant. Results showed it to be inactive in inducing benign or malignant tumors (Van Duuren et al., 1978).

  • THPC reacts with various amino acids, serving as an inexpensive, amine-reactive, aqueous cross-linker for 3D cell encapsulation in protein-based hydrogels (Chung et al., 2012).

Safety And Hazards

THPC is considered hazardous. It may be corrosive to metals, toxic if swallowed, and causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, and is suspected of damaging the unborn child . It is also very toxic to aquatic life .

Future Directions

THPC has applications as a precursor to fire-retardant materials, as well as a microbiocide in commercial and industrial water systems . It has been used as an inexpensive, amine-reactive, aqueous cross-linker for 3D cell encapsulation in protein-based hydrogels . It has also been investigated as an antioxidant for use in x-ray computed tomography polyacrylamide gel dosimetry .

properties

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;chloride
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InChI

InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1
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InChI Key

AKXUUJCMWZFYMV-UHFFFAOYSA-M
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Canonical SMILES

C(O)[P+](CO)(CO)CO.[Cl-]
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Molecular Formula

C4H12O4P.Cl, C4H12ClO4P
Record name TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE
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Related CAS

22031-17-0 (phosphate[3:1]), 52221-67-7 (oxalate[2:1]), 55566-30-8 (sulfate[2:1]), 7580-37-2 (unspecified acetate)
Record name Tetramethylolphosphonium chloride
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DSSTOX Substance ID

DTXSID5021330
Record name Tetramethylolphosphonium chloride
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Molecular Weight

190.56 g/mol
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Physical Description

Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992), Dry Powder; Liquid, Crystalline solid; [ACGIH] Available commercially as an 80% aqueous solution; [MSDSonline]
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Boiling Point

244 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 40,000 mg/l, temp not specified.
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Density

1.322 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.341
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Vapor Pressure

1 mmHg at 77 °F ; 6.0 mmHg at 84 °F; 110.0 mmHg at 124 °F (NTP, 1992), 0.00000011 [mmHg]
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Record name Tetrakis (hydroxymethyl) phosphonium chloride
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Product Name

Tetrakis(hydroxymethyl)phosphonium chloride

Color/Form

Crystalline

CAS RN

124-64-1
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Melting Point

154 °C
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Synthesis routes and methods

Procedure details

Tris(hydroxymethyl)phosphine (THP) was prepared from tetrakis-(hydroxymethyl)phosphonium chloride (THPC) as follows. Eighteen milliliters (corresponding to 19.3 grams anhydrous, or 101.5 mmol) 80% THPC was mixed with 100 milliliters isopropanol and 50 milliliters toluene. The mixture was evaporated to dryness on a Rotavap (bath temperature 80-90° C.), and the azeotropic distillation was repeated for 2 more times to provide a semi-solid mass of anhydrous THPC. The dried residue was dissolved in 60 milliliters of isopropanol, to which was added 40 milliliters dry triethylamine (TEA) under ice-cooling. After the exothermic reaction had subsided, the mixture was set in a freezer (−10° C.) for 1 hour to ensure that the precipitation of TEA.HCl was completed. The TEA salt was filtered off, and the filtrate was allowed to evaporate to dryness. Heating under reduced pressure on the Rotavap (bath temperature 80-90° C.) was continued for 4 hours to give a clear viscous liquid. The yield of THP was 11.8 grams (94% of theoretical). EIMS (electron ionization mass spectroscopy, direct inlet) exhibited a molecular ion at m/z 124 together with fragments at m/z 106, 94, 76, 64, 61, 46, and 31, formed due to successive loss of H2O, and CH2O from the molecular ion. Infrared absorptions occur at 3224 (broad), 2815, 1589, 1420, 1125 (strong), and 1030 (strong) cm−1. The THP thus prepared is pure enough for use in crosslinking. It is relatively stable and can be stored in freezer for up to 8 weeks without noticeable decomposition. Further purification of THP by distillation is not recommended due to thermal decomposition above 130° C. releasing PH3 gas in the process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(hydroxymethyl)phosphonium chloride
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Tetrakis(hydroxymethyl)phosphonium chloride
Reactant of Route 3
Tetrakis(hydroxymethyl)phosphonium chloride
Reactant of Route 4
Tetrakis(hydroxymethyl)phosphonium chloride
Reactant of Route 5
Tetrakis(hydroxymethyl)phosphonium chloride
Reactant of Route 6
Tetrakis(hydroxymethyl)phosphonium chloride

Citations

For This Compound
1
Citations
C Chung, KJ Lampe, SC Heilshorn - Biomacromolecules, 2012 - ACS Publications
Native tissues provide cells with complex, three-dimensional (3D) environments comprised of hydrated networks of extracellular matrix proteins and sugars. By mimicking the dimensionality of native tissue while deconstructing the effects of environmental parameters, protein-based hydrogels serve as attractive, in vitro platforms to investigate cell–matrix interactions. For cell encapsulation, the process of hydrogel formation through physical or covalent cross-linking must be mild and cell compatible. While many chemical cross-linkers …
Number of citations: 126 pubs.acs.org

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